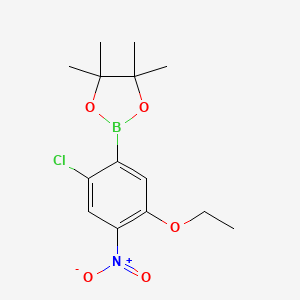![molecular formula C17H27BN2O3 B7954178 N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954178.png)
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a chemical compound that features a tert-butyl group, a pyridine ring, and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring and the dioxaborolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyridine ring .
Applications De Recherche Scientifique
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in coordination chemistry. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyridine ring and acetamide moiety.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains a dioxaborolane moiety but differs in the core structure.
Uniqueness
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of the tert-butyl group, pyridine ring, and dioxaborolane moiety provides a versatile platform for chemical modifications and interactions .
Propriétés
IUPAC Name |
N-tert-butyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)10-13-9-8-12(11-19-13)18-22-16(4,5)17(6,7)23-18/h8-9,11H,10H2,1-7H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFFQMNZVMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl([2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl])amine](/img/structure/B7954110.png)
![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidin-2-one](/img/structure/B7954114.png)
![3-Fluoro-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aniline](/img/structure/B7954117.png)


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbohydrazide](/img/structure/B7954132.png)
![(2E)-2-Cyano-3-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B7954139.png)

![2-[2-(4-Fluoro-2-nitrophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7954155.png)
![N-[5-Amino-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B7954162.png)
![1,3-Dimethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]propanedioate](/img/structure/B7954186.png)



